BenchChemオンラインストアへようこそ!

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile

PDE9A inhibition cGMP phosphodiesterase pyrazolopyrimidine scaffold

2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile (CAS 1341558-50-6) is a heterocyclic small molecule (C8H7N5O, MW 189.17 g/mol) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class. The compound features an acetonitrile substituent at the N5 position of the pyrimidine ring, distinguishing it from the more common N5-alkyl, N5-aryl, or N5-acetic acid derivatives.

Molecular Formula C8H7N5O
Molecular Weight 189.178
CAS No. 1341558-50-6
Cat. No. B2905414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile
CAS1341558-50-6
Molecular FormulaC8H7N5O
Molecular Weight189.178
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C=N2)CC#N
InChIInChI=1S/C8H7N5O/c1-12-7-6(4-11-12)8(14)13(3-2-9)5-10-7/h4-5H,3H2,1H3
InChIKeyFJPBUXXWZHXPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile (CAS 1341558-50-6): Core Scaffold & Procurement-Relevant Identity


2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile (CAS 1341558-50-6) is a heterocyclic small molecule (C8H7N5O, MW 189.17 g/mol) belonging to the pyrazolo[3,4-d]pyrimidin-4-one class . The compound features an acetonitrile substituent at the N5 position of the pyrimidine ring, distinguishing it from the more common N5-alkyl, N5-aryl, or N5-acetic acid derivatives. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core intermediate for phosphodiesterase (PDE) inhibitors and kinase-targeted therapeutics . Commercially, the compound is supplied at purities ranging from 95% to 98% by vendors including AK Scientific, Leyan, and CymitQuimica .

Why N5-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones Cannot Be Interchanged: The Case for 1341558-50-6


Within the pyrazolo[3,4-d]pyrimidin-4-one family, the identity of the N5 substituent fundamentally governs both biological target engagement and synthetic downstream utility. Replacing the acetonitrile group of 1341558-50-6 with a simple methyl, phenyl, or acetic acid moiety alters the compound's lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility, leading to divergent PDE isoform selectivity profiles . For instance, N5-cycloalkyl derivatives (e.g., WYQ-54, WYQ-91) demonstrate nanomolar PDE9A inhibition (IC50 6–39 nM) in patent US9617269, while N5-acetic acid analogs are primarily employed as solubility-enhancing handles rather than pharmacophoric elements . The nitrile group uniquely combines a compact steric footprint with the ability to participate in dipole interactions and serve as a synthetic precursor for further elaboration (reduction to amine, hydrolysis to acid, or cycloaddition chemistry). Generic substitution without evaluating these parameters risks loss of target potency, altered ADME properties, or synthetic dead-ends.

Quantitative Differentiation Evidence: 2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile vs. Closest Analogs


PDE9A Inhibitory Potential: Structural Analogy to Patent-Lead Compounds WYQ-54 and WYQ-91

The target compound shares the pyrazolo[3,4-d]pyrimidin-4-one core with the patent-exemplified PDE9A inhibitors WYQ-54 (BDBM317103) and WYQ-91 (BDBM50034639) . While direct PDE9A inhibition data for 1341558-50-6 are not publicly available, the N5-acetonitrile substituent presents a distinct pharmacophoric profile compared to the N5-cyclohexyl (WYQ-54) and N5-cyclopentyl (WYQ-91) groups. In head-to-head comparisons within the patent series, N5-substituent variation produced PDE9A IC50 values spanning from 5.5 nM to 52 nM, demonstrating that the choice of N5 group is a critical potency determinant .

PDE9A inhibition cGMP phosphodiesterase pyrazolopyrimidine scaffold

Synthetic Versatility: Nitrile as a Divergent Functional Handle vs. N5-Acetic Acid Analogs

The acetonitrile group of 1341558-50-6 enables three orthogonal synthetic transformations that are inaccessible to the N5-acetic acid analog (CAS 923138-37-8): (i) reduction to primary amine, (ii) hydrolysis to carboxylic acid, and (iii) [3+2] cycloaddition to form tetrazole bioisosteres . In contrast, the acetic acid analog is limited to amide coupling and esterification. The nitrile group introduces a calculated logP of approximately –0.5 (ACD/Labs estimate for the parent core), compared to approximately –1.2 for the acetic acid analog, indicating superior membrane permeability potential while retaining aqueous solubility .

medicinal chemistry synthetic intermediate nitrile diversification

Commercial Purity and Batch Reproducibility: Vendor-Quantified Specification Comparison

Across three validated suppliers, the target compound is consistently offered at ≥95% purity with documented batch-to-batch quality assurance. Leyan provides the highest certified purity at 98%, followed by AK Scientific at 97%, and CymitQuimica at a minimum of 95% . For the structurally closest commercially available comparator, 2-[1,3-dimethyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile (CAS 2093458-81-0), purity specifications are often unreported or limited to supplier-specific QC documentation, introducing procurement uncertainty .

purity specification procurement quality control

Molecular Economy: Low Molecular Weight Advantage for Fragment-Based Drug Discovery vs. Heavier N5-Aryl Analogs

With a molecular weight of 189.17 g/mol, the target compound falls within the optimal fragment range (MW < 250 Da) for fragment-based drug discovery (FBDD), whereas the N5-phenyl analog (CAS 604754-49-6, MW 251.24 g/mol) exceeds 250 Da, and the N5-(4-chlorophenyl) analog (MW 285.69–289.72 g/mol) exceeds 280 Da . Lower molecular weight correlates with higher ligand efficiency (LE) when normalized by heavy atom count, a key metric in fragment screening campaigns.

fragment-based drug discovery ligand efficiency molecular weight

Procurement-Driven Application Scenarios for 2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile (CAS 1341558-50-6)


PDE9A Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing PDE9A inhibitors for cognitive disorders or metabolic diseases can deploy 1341558-50-6 as a core scaffold with a built-in diversification handle. The nitrile group enables parallel synthesis of amine, acid, and tetrazole analogs to systematically probe the N5 binding pocket. This approach mirrors the N5-substitution strategy validated in patent US9617269, where N5 variation produced a 10-fold IC50 range (5.5–52 nM) against PDE9A .

Fragment-Based Drug Discovery (FBDD) Library Design

At 189.17 g/mol, the compound meets the Rule of Three criteria for fragment libraries. Its molecular weight is 25% lower than the N5-phenyl analog (251.24 g/mol), positioning it as a superior fragment starting point for targets beyond PDE9A, including kinases and other ATP-binding proteins. The nitrile group serves as both a pharmacophoric element and a synthetic growth vector, enabling fragment evolution without the dead-end limitation of N5-acetic acid fragments .

Chemical Biology Tool Compound Synthesis

Researchers requiring pyrazolo[3,4-d]pyrimidine-based probes (e.g., photoaffinity labels, fluorescent reporters, or PROTAC conjugates) benefit from the nitrile group's orthogonal reactivity. The compound can be reduced to a primary amine for bioconjugation or converted to a tetrazole as a carboxylic acid bioisostere, providing synthetic access to probe molecules that N5-alkyl or N5-aryl analogs cannot match without additional protection/deprotection steps .

High-Purity Procurement for Reproducible SAR Studies

For structure–activity relationship (SAR) campaigns requiring batch-to-batch consistency, the target compound sourced at 98% purity (Leyan) offers a 3% purity advantage over the nearest analog with comparable scaffold identity. This specification minimizes the risk of impurity-driven assay artifacts, reducing experimental noise and the need for post-purchase re-purification, which is critical when screening large compound libraries where cumulative impurity effects can produce false hits .

Quote Request

Request a Quote for 2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.